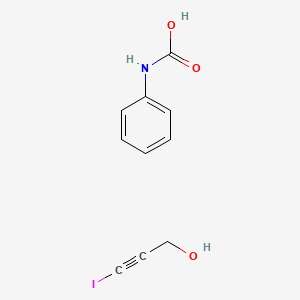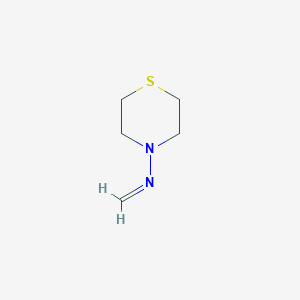
N-thiomorpholin-4-ylmethanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-thiomorpholin-4-ylmethanimine is an organic compound with the molecular formula C5H10N2S It is a heterocyclic compound containing a thiomorpholine ring, which is a six-membered ring with one sulfur atom and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-thiomorpholin-4-ylmethanimine typically involves the reaction of thiomorpholine with formaldehyde. The reaction is carried out under acidic conditions, which facilitates the formation of the imine bond. The general reaction scheme is as follows:
Thiomorpholine+Formaldehyde→this compound
The reaction is usually conducted in an aqueous medium with a catalytic amount of acid, such as hydrochloric acid, to promote the formation of the imine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous addition of thiomorpholine and formaldehyde to a reactor, maintaining the reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-thiomorpholin-4-ylmethanimine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine bond can be reduced to form the corresponding amine.
Substitution: The nitrogen atom in the thiomorpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amine.
Substitution: Various substituted thiomorpholine derivatives.
Applications De Recherche Scientifique
N-thiomorpholin-4-ylmethanimine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of N-thiomorpholin-4-ylmethanimine involves its interaction with various molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, such as proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The sulfur atom in the thiomorpholine ring can also participate in redox reactions, further contributing to its biological activity.
Comparaison Avec Des Composés Similaires
N-thiomorpholin-4-ylmethanimine can be compared with other similar compounds, such as:
N-(Organylmethylidene)bis(chloromethylidene)thiomorpholin-4-amines: These compounds have similar structural features but differ in their substituents and reactivity.
[1-(Thiomorpholin-4-yl)cyclohexyl]methanamine:
The uniqueness of this compound lies in its specific imine functionality and the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C5H10N2S |
|---|---|
Poids moléculaire |
130.21 g/mol |
Nom IUPAC |
N-thiomorpholin-4-ylmethanimine |
InChI |
InChI=1S/C5H10N2S/c1-6-7-2-4-8-5-3-7/h1-5H2 |
Clé InChI |
SIQLBECYLIDITA-UHFFFAOYSA-N |
SMILES canonique |
C=NN1CCSCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


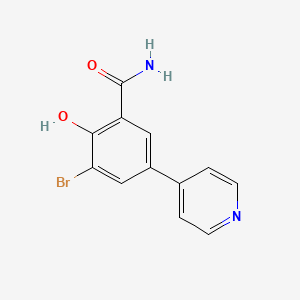
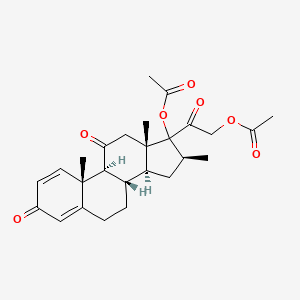
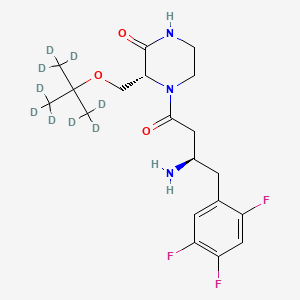
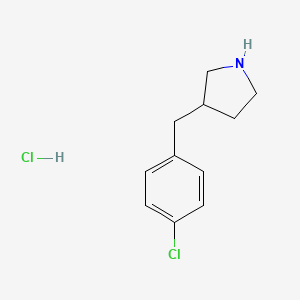
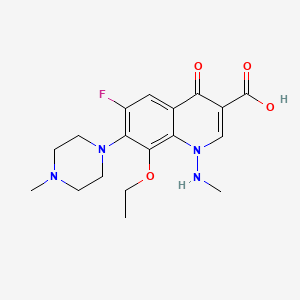
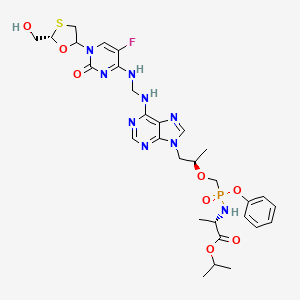
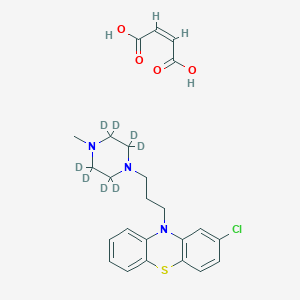
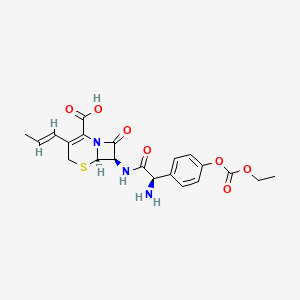
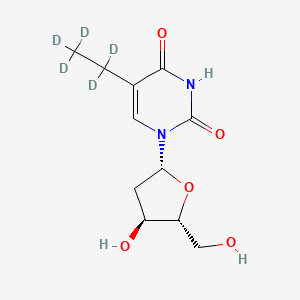
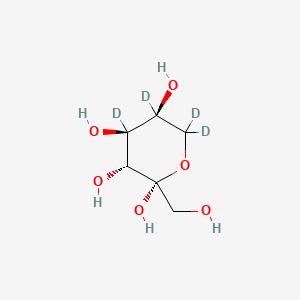
butanedioic acid](/img/structure/B13849820.png)
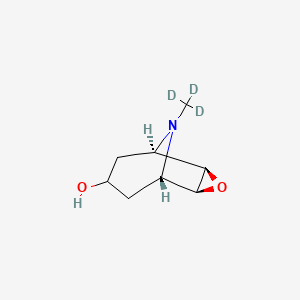
![2-[(4E,8E,12E,16E)-21-[1-[(2,4-dioxopyrrolidin-3-ylidene)-hydroxymethyl]-5-hydroxy-1,3-dimethyl-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-2-yl]-2,6,10,14,18-pentahydroxy-11,17,19-trimethylhenicosa-4,8,12,16-tetraenyl]pyrrolidine-1-carboximidamide](/img/structure/B13849825.png)
